![molecular formula C17H20N4O4 B5853964 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid
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Overview
Description
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid, also known as BOP reagent, is a commonly used coupling agent in peptide synthesis. It is a white crystalline powder and is highly soluble in organic solvents. BOP reagent is used in the synthesis of peptides and peptide conjugates, and is known for its high efficiency and low racemization rates.
Mechanism of Action
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid reagent works by activating the carboxyl group of the amino acid, which then reacts with the amino group of the next amino acid in the peptide chain. This reaction results in the formation of a peptide bond, which links the two amino acids together. 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid reagent is known for its high activation efficiency, which results in a high yield of peptide products.
Biochemical and Physiological Effects:
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid reagent does not have any direct biochemical or physiological effects, as it is used as a reagent in peptide synthesis. However, the peptides synthesized using 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid reagent may have various biochemical and physiological effects, depending on their structure and function.
Advantages and Limitations for Lab Experiments
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid reagent has several advantages in peptide synthesis, including high efficiency, low racemization rates, and ease of use. It is also relatively inexpensive and readily available. However, 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid reagent may have some limitations, including the formation of impurities during the reaction, which may affect the purity of the final peptide product.
Future Directions
There are several future directions for research on 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid reagent. One direction is to optimize the synthesis process to minimize the formation of impurities and increase the yield of pure peptide products. Another direction is to explore the use of 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid reagent in the synthesis of novel peptides with unique structures and functions. Additionally, researchers may investigate the use of 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid reagent in the synthesis of peptide conjugates and other peptide-based therapeutics.
Synthesis Methods
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid reagent is synthesized by reacting 1-hydroxybenzotriazole (HOBt) with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of piperidine. The reaction results in the formation of 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid reagent, which is then purified by recrystallization.
Scientific Research Applications
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid reagent is widely used in peptide synthesis, and its use has been extensively studied in the scientific community. It has been used in the synthesis of various peptides, including those used in drug discovery and development. 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid reagent has been shown to be highly efficient in peptide coupling reactions, and has low racemization rates, making it an ideal choice for peptide synthesis.
properties
IUPAC Name |
1-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-15(20-10-7-12(8-11-20)17(24)25)6-3-9-21-16(23)13-4-1-2-5-14(13)18-19-21/h1-2,4-5,12H,3,6-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAIAYPRDIRQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxylic acid |
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